Benzomalvin C
Overview
Description
Benzomalvin C is a weak antagonist of the neurokinin-1 (NK1) receptor, inhibiting the binding of substance P by 46% when used at 100 μg/ml in vitro . It is also a weak inhibitor of indolamine 2,3-dioxygenase (IDO) with an IC50 value of 130 μM for recombinant IDO .
Synthesis Analysis
This compound is biosynthesized by a three-gene nonribosomal peptide synthetase cluster . The use of fungal artificial chromosomes with metabolomic scoring (FAC-MS) identified the terminal cyclizing condensation domain as BenY-C T and the internal C-domains as BenZ-C 1 and BenZ-C 2 . The key transformation involves Cu-catalyzed intramolecular C–N arylation of quinazolinone, leading to a sclerotigenin analogue that undergoes nucleophilic addition with benzaldehyde .
Molecular Structure Analysis
The molecular formula of this compound is C24H17N3O3 . It contains an epoxide group at C-19 and C-20, which is not present in benzomalvins A, B, or E .
Chemical Reactions Analysis
This compound was transformed to Z-benzomalvin B with UV 365 nm irradiation . The incorrect 1 H NMR data of Z-benzomalvin B in the literature was reassigned for the first time .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 395.4 g/mol . It has a topological polar surface area of 65.5 Ų .
Scientific Research Applications
Biosynthesis and Enzymatic Activities
- Benzomalvin C is part of the benzomalvin family, produced by a three-gene nonribosomal peptide synthetase cluster. Studies like Clevenger et al. (2018) focused on the biosynthesis of benzomalvins, revealing insights into the enzymatic activities involved in their production. This research used fungal artificial chromosomes with metabolomic scoring (FAC-MS) to dissect the biosynthetic pathway, discovering a novel benzodiazepine synthase activity (Clevenger et al., 2018).
Inhibitory Activity against Neurokinin Receptors
- Sun et al. (1994) isolated benzomalvins A, B, and C from the culture broth of a Penicillium sp. fungus. They found that Benzomalvin A exhibited inhibitory activity against substance P, a neuropeptide, with different levels of inhibition across species. Benzomalvins B and C showed only weak activity. This research highlights the potential of this compound in neuromodulation studies (Sun et al., 1994).
Molecular Structure and Stability Studies
- Research by Chao et al. (2021) on benzomalvins, including this compound, focused on their structural elucidation and stability. They studied the stability of the double bond in E-benzomalvin B under different light conditions and reassigned incorrect 1H NMR data in literature, contributing to a better understanding of benzomalvins' molecular structure (Chao et al., 2021).
Mechanism of Action
Target of Action
Benzomalvin C primarily targets the neurokinin-1 (NK1) receptor and indolamine 2,3-dioxygenase (IDO) . The NK1 receptor is a key player in the transmission of pain signals in the central nervous system, while IDO is an enzyme involved in the metabolism of tryptophan, an essential amino acid .
Mode of Action
This compound acts as a weak antagonist of the NK1 receptor, inhibiting the binding of substance P by 46% when used at 100 µg/ml in vitro . Substance P is a neuropeptide that mediates pain perception. By inhibiting its binding, this compound can potentially reduce pain signals .
In addition, this compound also weakly inhibits IDO with an IC50 value of 130 µM for recombinant IDO . By inhibiting IDO, this compound can affect the metabolism of tryptophan, which may have various downstream effects .
Biochemical Pathways
Its antagonistic action on the nk1 receptor suggests it could impact the neurokinin pathway, which is involved in pain perception . Its inhibitory action on IDO suggests it could also affect the kynurenine pathway, which is involved in the metabolism of tryptophan .
Pharmacokinetics
Its solubility in various solvents such as dmf, dmso, ethanol, and methanol suggests it could potentially be well-absorbed and distributed in the body
Result of Action
Its antagonistic action on the nk1 receptor suggests it could potentially reduce pain signals . Its inhibitory action on IDO suggests it could potentially affect the metabolism of tryptophan, which may have various downstream effects .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Benzomalvin C plays a role in biochemical reactions by inhibiting the binding of substance P to the NK1 receptor by 46% when used at 100 µg/ml in vitro . It also inhibits IDO, an enzyme involved in the metabolism of tryptophan, with an IC50 value of 130 µM for recombinant IDO .
Cellular Effects
The effects of this compound on cells are primarily related to its antagonistic action on the NK1 receptor and inhibitory action on IDO. These actions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the NK1 receptor and IDO. Its antagonistic action on the NK1 receptor inhibits the binding of substance P, a neuropeptide involved in pain perception . Its inhibitory action on IDO can lead to changes in tryptophan metabolism and potentially influence gene expression .
Metabolic Pathways
This compound is involved in the metabolic pathway of tryptophan as an inhibitor of IDO . This could potentially affect metabolic flux or metabolite levels.
properties
IUPAC Name |
6'-methyl-3-phenylspiro[oxirane-2,7'-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3/c1-26-21(28)17-12-6-8-14-19(17)27-22(29)16-11-5-7-13-18(16)25-23(27)24(26)20(30-24)15-9-3-2-4-10-15/h2-14,20H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDKBDSVUUKABK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40935600 | |
Record name | 6'-Methyl-3-phenyl-13'H-spiro[oxirane-2,7'-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'(6'H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40935600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
157047-98-8 | |
Record name | Benzomalvin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157047988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6'-Methyl-3-phenyl-13'H-spiro[oxirane-2,7'-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'(6'H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40935600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 157047-98-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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